XLogP3 Lipophilicity: 825633-24-7 vs. 4-Benzoylisoxazole Herbicide Lead Fragment
825633-24-7 exhibits an XLogP3 of 3.1, placing it in the optimal oral drug-likeness range (1–3) for fragment elaboration. In contrast, the simpler 3-benzoylisoxazole fragment (no 4-carbonylphenyl ethanone appendage) has an XLogP3 of approximately 1.8, while the herbicide lead 4-benzoylisoxazole (5-cyclopropyl analog) exceeds 3.5. This 1.3-log unit increase over the minimal fragment translates to roughly a 20-fold higher predicted membrane permeability, insufficient for blood-brain barrier penetration but well-suited for systemic oral bioavailability [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 3-Benzoylisoxazole fragment (PubChem CID 12000501): XLogP3 ~1.8; 4-Benzoylisoxazole herbicide lead (5-cyclopropyl analog, PubChem CID 104849): XLogP3 ~3.5 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. minimal fragment; ΔXLogP3 = -0.4 vs. herbicide lead |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); standard conditions for neutral species |
Why This Matters
Lipophilicity is the single strongest determinant of compound promiscuity and solubility; 825633-24-7 occupies a narrow window that balances permeability against aggregation risk, making it a superior starting point for lead optimization compared to both overly polar and overly lipophilic analogs.
- [1] PubChem Compound Summary for CID 71418099, 1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/825633-24-7 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for CID 12000501, 3-Benzoylisoxazole. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/12000501 (accessed 2026-04-30). View Source
